![molecular formula C21H27N5O2S B2829707 N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1251697-38-7](/img/structure/B2829707.png)
N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including an ethyl group, a piperidine ring, a pyrimidine ring, and a thioether linkage. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thioether group might be susceptible to oxidation, and the piperidine ring might undergo reactions at the nitrogen atom .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been dedicated to synthesizing novel heterocyclic compounds derived from N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide, focusing on their potential as anti-inflammatory and analgesic agents. For instance, a study outlines the synthesis of various heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide and others, demonstrating their cyclooxygenase inhibition and potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activities
Another aspect of research explores the antimicrobial and anticancer activities of derivatives of the compound. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents have been reported, highlighting their cytotoxic activities against cancer cell lines and inhibition of lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Anti-Angiogenic Properties
Research has also delved into the anti-angiogenic properties of related compounds. A study synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, evaluating their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane model. These compounds demonstrated significant potential in blocking blood vessel formation, suggesting their utility in anti-angiogenic therapy and cancer treatment (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Novel Synthetic Approaches
Novel synthetic approaches to related compounds have been explored, aiming to develop new methodologies for their preparation and to understand their chemical properties better. For instance, the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides has been investigated, contributing to the diverse applications of these compounds in medicinal chemistry (El-Meligie, Khalil, El‐Nassan, & Ibraheem, 2020).
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .
properties
IUPAC Name |
N-ethyl-1-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-3-22-21(28)16-8-10-26(11-9-16)18-12-20(24-14-23-18)29-13-19(27)25-17-7-5-4-6-15(17)2/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,22,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATWVNYAILXLBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyrimidin-4-yl)piperidine-4-carboxamide |
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